6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
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Description
6-(morpholin-4-yl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C27H26N4O4S and its molecular weight is 502.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The study on nitrobenzyl derivatives as bioreductive alkylating agents highlights the chemical reduction and interaction processes, particularly focusing on the formation of reactive intermediates capable of alkylation upon reduction. This research indicates the potential use of similar compounds in synthesizing targeted chemical agents that could be activated under specific conditions (Kirkpatrick, Johnson, & Sartorelli, 1986).
Biological Activities
Research on substituted benzoquinazolinones, which shares a core structural similarity, investigated the synthesis of 6-aminobenzo[h]quinazolinones and their potential cytotoxicity against cancer cell lines. This implies that compounds with similar frameworks could possess significant biological activities, worthy of exploration for therapeutic applications (Nowak et al., 2014).
Electrochemical and Corrosion Inhibition Properties
The study on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution demonstrates the potential of quinazolinone derivatives in protecting metals from corrosion. This indicates a possible application in materials science and engineering for similar compounds, particularly in the development of corrosion inhibitors (Khan et al., 2017).
Antimicrobial and Antifungal Applications
The synthesis of novel reactive dyes based on quinazolinone that also exhibit pharmacological activities, including antimicrobial and antifungal effects, suggests an area of application for similar compounds in developing materials with built-in antimicrobial properties. This could be particularly relevant in textiles and surface coatings (Patel & Patel, 2011).
Properties
IUPAC Name |
6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c32-26-24-18-23(29-14-16-35-17-15-29)10-11-25(24)28-27(30(26)13-12-20-4-2-1-3-5-20)36-19-21-6-8-22(9-7-21)31(33)34/h1-11,18H,12-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIQNOIYVOTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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